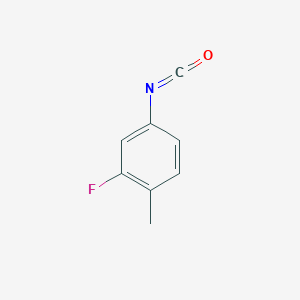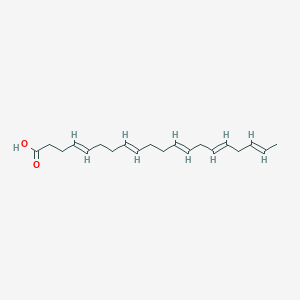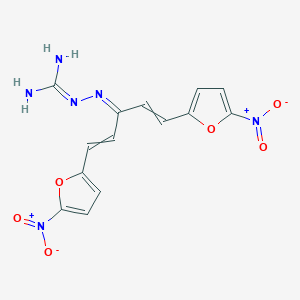
Nitrovin
Vue d'ensemble
Description
Synthesis Analysis
Nitrovin is synthesized through a condensation reaction of 5-nitrofurfural diacetate with Me2CO (molar ratio 1:1) in 50% wt. H2SO4 at 80 ℃ to give 1,5-bis(5-nitro-2-furyl)pentadien-3-one. This intermediate then reacts with aminoguanidine carbonate in EtOH, treated with HCl and DMF, to yield Nitrovin. The overall yield of these reactions is reported to be 65.0% (Hong, 2001).
Molecular Structure Analysis
The structural characterization of Nitrovin and related compounds has been extensively studied. For instance, the synthesis and structural characterization of several ruthenium porphyrin nitrosyl complexes provide insights into the molecular structure through X-ray crystal structures and spectroscopic properties (Miranda et al., 1997). These studies underscore the importance of molecular structure in understanding the reactivity and properties of nitro-functionalized compounds.
Chemical Reactions and Properties
Nitrovin, like other nitro-functionalized analogues of 1,3-butadiene, showcases a diverse range of chemical reactions due to the reactive nitrovinyl moiety. This reactivity enables the exploration of original pathways and the synthesis of new targets, highlighting its significance in organic chemistry and potential applications in synthesizing heterocycles useful in medicine (Sadowski & Kula, 2024).
Physical Properties Analysis
The physical properties of Nitrovin and similar nitro-functionalized compounds are closely linked to their molecular structure. The quantitative structure–property relationship studies offer a method to predict properties like formation enthalpies, correlating them with molecular properties to improve performance and synthesis efficiency of nitro-energetic materials (Bagheri et al., 2013).
Chemical Properties Analysis
The chemical properties of Nitrovin are influenced by its nitro-functionalized structure, which exhibits a diversified profile of reactivity. This reactivity is exploited in various chemical transformations, including the synthesis of heterocycles and the exploration of new synthetic pathways. The presence of the nitrovinyl moiety in compounds like Nitrovin makes them valuable reagents in organic synthesis, facilitating the creation of compounds with potential medicinal applications (Petrillo et al., 2020).
Applications De Recherche Scientifique
1. Determination of Nitrovin in Animal Feeds
- Methods of Application: The method involves reversed-phase liquid chromatography with ultraviolet detection. The extraction solution was a mixture of dimethyl formamide, acetonitrile, and methanol. The sample was cleaned up with a reversed-phase solid phase extraction cartridge. The standard Nitrovin was purified with crude Nitrovin product by ethylene glycol monoethyl ether and identified by an elemental analyzer .
- Results: The limit of detection was 0.05 mg kg −1 and the limit of quantification was 0.2 mg kg −1 in feeds. The assay had satisfactory selectivity, recovery, linearity, and precise repeatability and trueness .
2. Determination of Nitrovin Residues in Aquatic Animals
- Methods of Application: The method involves high-performance liquid chromatography triple quadrupole mass spectrometry. It was validated by six different aquatic animal matrices (loach, catfish, shrimp, lobster, scallop, and eel) spiked with the analytes at 0.5, 1.0, and 2.0 μg kg −1 .
- Results: Recovery rates and %RSDs (relative standard deviations) of 82–97% and 1–8% were observed for Nitrovin metabolites, respectively, with values of 70–96% and 1–8% obtained for Nitrovin .
3. Use of Nitrogen-15 in Agricultural Research
Safety And Hazards
Propriétés
IUPAC Name |
2-[[(1E,4E)-1,5-bis(5-nitrofuran-2-yl)penta-1,4-dien-3-ylidene]amino]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O6/c15-14(16)18-17-9(1-3-10-5-7-12(25-10)19(21)22)2-4-11-6-8-13(26-11)20(23)24/h1-8H,(H4,15,16,18)/b3-1+,4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCFHQBGMWUEMY-ZPUQHVIOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=CC(=NN=C(N)N)C=CC2=CC=C(O2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=C/C(=NN=C(N)N)/C=C/C2=CC=C(O2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nitrovin | |
CAS RN |
804-36-4 | |
| Record name | 1-(3-(5-nitro-2-furyl)-1-(2-(5-nitro-2-furyl)vinyl)allylideneamino)guanidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.235 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
1. The effect of feeding diets supplemented with procaine penicillin (50 mg/kg), zinc bacitracin (25 mg/kg) or nitrovin (20 mg/kg) singly or in combinations on the performance of …
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



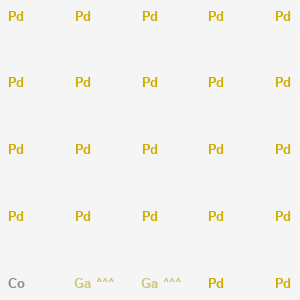
![3-amino-5H-benzo[b][1,4]benzothiazepin-6-one](/img/structure/B10412.png)
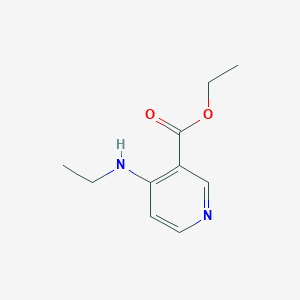
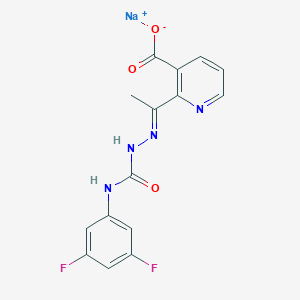
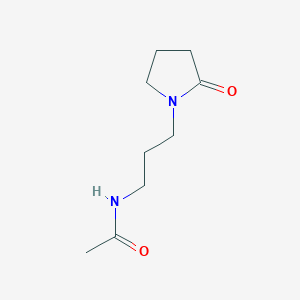
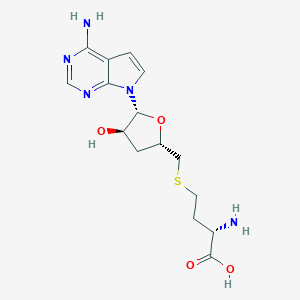
![1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine](/img/structure/B10428.png)
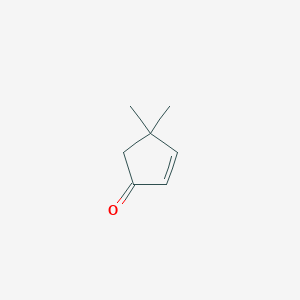
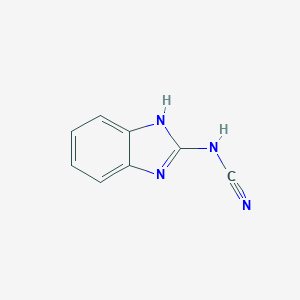
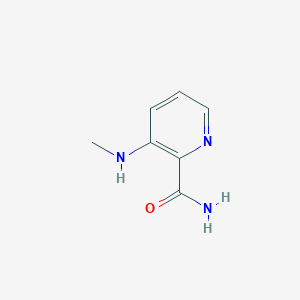
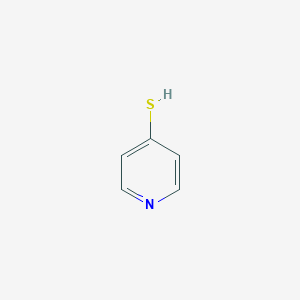
![(5S,6S)-6-(4-hydroxyphenyl)-6-methyl-5-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8-dihydro-5H-naphthalen-2-ol](/img/structure/B10439.png)
